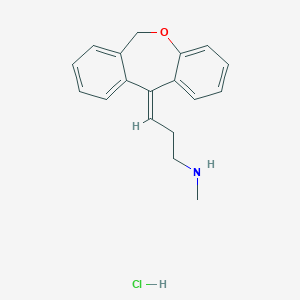

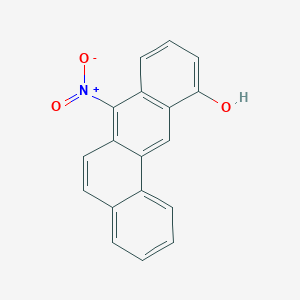

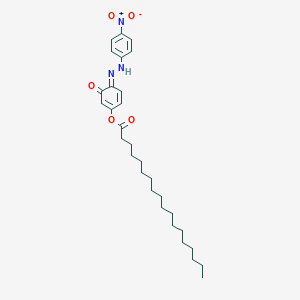

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Overview

Description

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol is a chemical compound studied for its various chemical and physical properties. Its significance lies in its potential applications in different fields, such as dye synthesis and materials science.

Synthesis Analysis

The synthesis of related azo compounds often involves reactions with α-ketoacids and esters, leading to heterocyclic compounds like benzoxazines and imidazoles, as demonstrated by Le Bris (1984) in the synthesis of amino-7 benzoxazines-1,4-ones-2 (Le Bris, 1984).

Molecular Structure Analysis

Studies on molecular structure often employ techniques like NMR, Mass spectrometry, UV–visible, and FTIR spectroscopy. For instance, Al-Khateeb et al. (2019) used these methods to characterize new thiazole azo dye ligands (Al-Khateeb, Karam & Al-adilee, 2019).

Chemical Reactions and Properties

Chemical reactions of similar compounds involve forming complexes with metals, as found in the work by Yamane and Yamaguchi (1997) on nitro-PAPS reacting with Pb(II), Cd(II), and Mn(II) (Yamane & Yamaguchi, 1997).

Physical Properties Analysis

The physical properties such as melting point and solubility are often studied through various spectroscopic techniques, as seen in the work on azo dyes and their metal complexes by Ahmad et al. (2023) (Ahmad et al., 2023).

Chemical Properties Analysis

The chemical properties like reactivity and stability of azo compounds are analyzed using spectroscopic and computational methods. This is evident in the research by Nandi et al. (2012), who studied the solvatochromism of nitro-substituted phenolates (Nandi et al., 2012).

Scientific Research Applications

Spectrophotometric Determination of Thiocyanate and Perchlorate : This chemical has been used in the development of flow-through spectrophotometric bulk optodes for determining thiocyanate and perchlorate. It functions as an active constituent in these optodes, which are used in conjunction with flow injection techniques for the analysis of waters from different sources and in human saliva samples (García et al., 2006); (García et al., 2003).

Polymeric Membrane pH Electrodes : This compound has been used in solvent polymeric membranes containing electrically charged H+ carriers for pH response behavior. It's shown to influence the pH response of these electrodes in the presence of lipophilic ionic sites (Mi, Green, & Bakker, 1998).

Chromogenic Crown Ether Reagents : It's also involved in the synthesis of chromogenic crown ether reagents for the extraction spectrophotometry of sodium and potassium. These reagents have applications in determining sodium in human blood serum (Nakamura et al., 1982).

Antioxidant Properties Studies : Studies have explored its role in synthesizing bifunctional 2H-imidazole-derived phenolic compounds, which are effective inhibitors for oxidative stress-associated destructive processes (Gerasimova et al., 2021).

Synthesis and Characterization of Metal Complexes : It's been used in the synthesis of metal complexes with ligands derived from phenols. These complexes have applications in various fields, including biological activities studies (Al-Khateeb, Karam, & Al-adilee, 2019).

Environmental Phenols Determination : An automated on-line column-switching HPLC-MS/MS method with peak focusing, incorporating this compound, has been developed for determining environmental phenols in urine (Ye et al., 2005).

properties

IUPAC Name |

[3-hydroxy-4-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(35)38-27-22-23-28(29(34)24-27)32-31-25-18-20-26(21-19-25)33(36)37/h18-24,34H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHICQPUQDFJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30709357 | |

| Record name | 4-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol | |

CAS RN |

124522-01-6 | |

| Record name | 4-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.